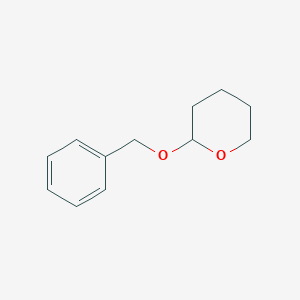

2-Benzyloxytetrahydropyran

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-3,6-7,12H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBGIIPEHWOEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340115 | |

| Record name | 2-Benzyloxytetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1927-62-4 | |

| Record name | 2-Benzyloxytetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Benzyloxytetrahydropyran and Its Derivatives

Classical Approaches to Tetrahydropyranyl Ether Formation

Traditional methods for the synthesis of 2-benzyloxytetrahydropyran have laid the groundwork for the development of more sophisticated procedures. These classical approaches are characterized by their straightforward reaction setups, though they may present challenges in terms of reaction control and product purity.

Acid-Catalyzed Addition of Benzyl (B1604629) Alcohol to 3,4-Dihydro-2H-pyran

The most common and direct method for preparing this compound involves the acid-catalyzed addition of benzyl alcohol to 3,4-dihydro-2H-pyran. sigmaaldrich.com This reaction is an example of the formation of a tetrahydropyranyl (THP) ether, a widely used protecting group for alcohols in organic synthesis. organic-chemistry.org The vinyl ether functionality in 3,4-dihydro-2H-pyran is activated by a protic or Lewis acid, making it susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol. sigmaaldrich.com

Commonly used acid catalysts for this transformation include p-toluenesulfonic acid and boron trifluoride etherate. sigmaaldrich.comgoogle.com The reaction is typically carried out in a suitable organic solvent at or below room temperature. While effective, this method can sometimes be complicated by the acid sensitivity of other functional groups within the substrate. google.com

Racemic Synthesis via Epoxidation of Dihydropyran and Subsequent Protecting Group Introduction

An alternative, albeit less direct, approach to a racemic mixture of this compound involves a multi-step sequence. This pathway begins with the epoxidation of the double bond in 3,4-dihydro-2H-pyran. The resulting epoxide can then be opened by a nucleophile, followed by the introduction of the benzyl protecting group onto the newly formed hydroxyl group. This method, while synthetically more demanding, offers a route to substituted tetrahydropyran (B127337) rings that may not be accessible through the direct addition method. The formation of a new stereocenter during the addition of the alcohol to dihydropyran results in a racemic mixture of diastereomers if the alcohol itself is chiral. organic-chemistry.org

Modern Synthetic Techniques and Process Optimization

In recent years, the focus has shifted towards developing more efficient, sustainable, and scalable methods for the synthesis of this compound. Continuous flow chemistry, particularly in microreactors, has emerged as a powerful tool for process optimization.

Continuous Flow Synthesis in Microreactors

Continuous flow synthesis in microreactors offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for highly exothermic or hazardous reactions. nih.govresearchgate.net These benefits often translate to higher yields, improved purity, and greater reproducibility. nih.gov The small dimensions of microreactors, typically in the sub-millimeter range, allow for rapid screening of reaction conditions and optimization. researchgate.net

A key innovation in the continuous flow synthesis of this compound is the use of solid-supported acid catalysts. researchgate.netnih.gov These heterogeneous catalysts, such as sulfonic acid-functionalized resins or silica-supported acids, offer several advantages over their homogeneous counterparts. nih.gov They can be easily separated from the reaction mixture, simplifying product purification and allowing for catalyst recycling, which aligns with the principles of green chemistry. researchgate.net The use of solid-supported catalysts in packed-bed reactors within a continuous flow system allows for a streamlined and efficient process. researchgate.net

| Catalyst Type | Support Material | Key Advantages |

| Sulfonic Acid Resin | Polystyrene | High catalytic activity, commercially available |

| Silica-Supported Acid | Silica Gel | Good thermal stability, tunable acidity nih.gov |

| Zeolite H-beta | Aluminosilicate | Shape selectivity, recyclability organic-chemistry.org |

Continuous flow systems are known for their high degree of reproducibility. researchgate.net Once the optimal reaction conditions (temperature, flow rate, catalyst loading) are established, the system can be run for extended periods, consistently producing the desired product with minimal variation. This is a significant advantage over batch reactions, where scalability can often lead to issues with reproducibility. researchgate.net

Furthermore, reactions performed in continuous flow are often cleaner, with fewer side products. The precise control over stoichiometry and residence time minimizes the formation of impurities that can arise from prolonged reaction times or localized "hot spots" in batch reactors. The integration of in-line purification techniques can further enhance the cleanliness of the final product stream.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Often inefficient, potential for hot spots | Highly efficient, excellent temperature control nih.gov |

| Mass Transfer | Can be limited, especially in viscous media | Enhanced due to short diffusion distances researchgate.net |

| Reproducibility | Can be challenging upon scale-up researchgate.net | High, consistent product quality researchgate.net |

| Safety | Higher risk with exothermic reactions | Inherently safer due to small reaction volumes researchgate.net |

| Catalyst Separation | Often requires additional workup steps | Simplified with solid-supported catalysts researchgate.net |

Elucidation of Reactivity and Reaction Mechanisms of 2 Benzyloxytetrahydropyran

Deprotection Chemistry of the Tetrahydropyranyl Ether

The tetrahydropyranyl (THP) ether serves as a crucial protecting group for alcohols in organic synthesis due to its stability in a variety of reaction conditions, including those that are strongly basic, and its resistance to organometallics, hydrides, and acylating and alkylating agents. organic-chemistry.orgresearchgate.net However, a notable characteristic of the THP group is its lability under acidic conditions, which allows for its selective removal. thieme-connect.deyoutube.com

Acid-Catalyzed Hydrolysis and Alcoholysis Mechanisms

The deprotection of 2-benzyloxytetrahydropyran, a THP ether, is commonly achieved through acid-catalyzed hydrolysis or alcoholysis. organic-chemistry.org The mechanism for acid-catalyzed hydrolysis begins with the protonation of the oxygen atom within the tetrahydropyran (B127337) ring. youtube.com This protonation event makes the ether an excellent leaving group. Subsequently, the lone pair of electrons on the adjacent ether oxygen assists in the cleavage of the C-O bond, resulting in the formation of a resonance-stabilized carbocation and the release of the protected alcohol. youtube.com In the presence of water, this carbocation is then attacked by a water molecule, which, after deprotonation, yields a hemiacetal that further hydrolyzes to 5-hydroxypentanal (B1214607) and the original alcohol.

The general steps for acid-catalyzed hydrolysis are as follows:

Protonation of the ether oxygen in the THP ring. youtube.comyoutube.com

Cleavage of the C-O bond to form a stable carbocation and the alcohol. youtube.com

Nucleophilic attack by water on the carbocation. youtube.comyoutube.com

Deprotonation to form a hemiacetal.

Further hydrolysis of the hemiacetal to yield the final products.

Alcoholysis follows a similar mechanistic pathway, with an alcohol molecule acting as the nucleophile instead of water. thieme-connect.de This process, also known as acetal (B89532) exchange, is particularly useful when the presence of water is undesirable or when dealing with substrates that have low solubility in aqueous media. thieme-connect.de The use of an alcohol solvent, such as methanol (B129727) or ethanol, in the presence of an acid catalyst facilitates the removal of the THP group. thieme-connect.de

Efficiency and Selectivity in Continuous Flow Depyranylation

Continuous-flow processes have emerged as a highly efficient and selective method for chemical transformations, including the deprotection of THP ethers. nih.govresearchgate.net These systems offer precise control over reaction parameters such as temperature, pressure, and residence time, which can significantly enhance reaction rates, conversion, and product selectivity. researchgate.net

In the context of depyranylation, continuous-flow reactors can be packed with solid-supported acid catalysts. This setup allows for the efficient deprotection of compounds like this compound as the substrate solution flows through the catalyst bed. The advantages of this approach include:

High Efficiency: The high surface area-to-volume ratio in microreactors enhances heat and mass transfer, leading to faster reaction times.

Enhanced Selectivity: Precise control over residence time minimizes the formation of byproducts. researchgate.net

Ease of Workup: The catalyst is contained within the reactor, simplifying product purification.

Scalability: Flow processes can be readily scaled up for industrial applications.

Research has demonstrated the successful use of various solid acid catalysts in continuous-flow systems for the deprotection of THP ethers, showcasing the versatility and robustness of this technology.

Cleavage Reactions

Beyond standard deprotection, this compound can undergo specific cleavage reactions to yield other valuable functional groups.

Reductive Cleavage of the Exo C-O Bond (e.g., with AlH₂Cl)

Reductive cleavage of the exocyclic C-O bond in acetals and related compounds provides a direct route to ethers. In the case of this compound, reagents such as diisobutylaluminum hydride (DIBAL-H) or a combination of aluminum chloride and lithium aluminum hydride can be employed for this transformation. These reducing agents selectively cleave the bond between the anomeric carbon of the tetrahydropyran ring and the benzyloxy oxygen.

The reaction with a mixed hydride reagent like AlH₂Cl, generated in situ from lithium aluminum hydride and aluminum chloride, proceeds via a Lewis acid-assisted mechanism. The aluminum species coordinates to the exocyclic oxygen, weakening the C-O bond and facilitating hydride attack at the anomeric carbon. This results in the formation of benzyl (B1604629) tetrahydropyranyl ether.

Direct Conversion to Halides (Bromides and Iodides)

This compound can be directly converted into the corresponding alkyl halides, a synthetically useful transformation.

A mild and efficient method for the direct conversion of THP ethers to bromides and iodides utilizes N-halosaccharins (N-bromosaccharin and N-iodosaccharin) in the presence of triphenylphosphine (B44618). ics-ir.orgresearchgate.net This reaction proceeds under neutral conditions and demonstrates high efficiency and selectivity. ics-ir.orgresearchgate.net

The reaction involves the formation of a phosphonium (B103445) salt intermediate from the reaction of triphenylphosphine with the N-halosaccharin. This intermediate then reacts with the THP ether, leading to the cleavage of the C-O bond and the formation of the corresponding alkyl halide and triphenylphosphine oxide.

Table 1: Conversion of Tetrahydropyranyl Ethers to Halides

| Substrate (THP Ether) | Reagent | Product (Halide) | Yield (%) |

| Octyl THP ether | N-Bromosaccharin/PPh₃ | Octyl bromide | 95 |

| Octyl THP ether | N-Iodosaccharin/PPh₃ | Octyl iodide | 92 |

| Cyclohexyl THP ether | N-Bromosaccharin/PPh₃ | Cyclohexyl bromide | 90 |

| Benzyl THP ether | N-Bromosaccharin/PPh₃ | Benzyl bromide | 94 |

Data synthesized from findings on the conversion of THP ethers. ics-ir.orgresearchgate.net

This method provides a valuable alternative to harsher halogenating conditions, especially for substrates containing sensitive functional groups.

Stereochemical Aspects and Conformational Analysis of 2 Benzyloxytetrahydropyran

Diastereoisomerism and Configurational Isomers

The tetrahydropyran (B127337) ring, a common motif in many natural products, can be substituted to create multiple stereocenters. The relative orientation of these substituents leads to the formation of diastereomers, typically designated as cis and trans isomers.

The synthesis of 2-substituted tetrahydropyrans, such as 2-Benzyloxytetrahydropyran, often results in a mixture of diastereomers. The formation of these isomers is a direct consequence of the reaction mechanism and the stereochemical nature of the starting materials and reagents. For instance, the acid-catalyzed reaction of a dihydropyran with an alcohol will typically yield a mixture of the anomeric isomers.

The separation of these cis and trans isomers is commonly achieved through chromatographic techniques. Column chromatography, utilizing the differential adsorption of the isomers onto a stationary phase, is a powerful method for their isolation. The polarity differences between the diastereomers, arising from their distinct three-dimensional arrangements, allow for their separation.

The ratio of cis to trans isomers formed during the synthesis of this compound is influenced by several factors. Thermodynamic and kinetic control of the reaction are paramount. Under thermodynamic control, the more stable isomer will be the major product, while under kinetic control, the isomer that is formed faster will predominate. The anomeric effect plays a significant role in determining the thermodynamic stability of the diastereomers.

Stereochemical induction, the preferential formation of one stereoisomer over another, can be achieved through the use of chiral catalysts or by substrate-controlled diastereoselection. In the context of tetrahydropyran synthesis, intramolecular reactions, such as the cyclization of a hydroxy epoxide, can proceed with high diastereoselectivity. The stereochemistry of the starting material directly dictates the stereochemical outcome of the cyclization, leading to the formation of a specific diastereomer of the substituted tetrahydropyran.

The choice of solvent and reaction temperature can also impact the diastereomeric ratio. Solvents can influence the stability of transition states and intermediates, thereby affecting the kinetic and thermodynamic product distributions.

Absolute Stereochemistry Determination and Enantioselectivity

Determining the absolute stereochemistry of chiral molecules like this compound is crucial for understanding their biological activity and for ensuring the enantiopurity of synthetic products.

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical course of a reaction. In the synthesis of enantiomerically enriched tetrahydropyrans, a chiral auxiliary can be attached to the precursor molecule. This auxiliary then biases the formation of one enantiomer over the other during a key stereocenter-forming step. After the desired stereochemistry is established, the auxiliary is removed, yielding the enantiomerically enriched product.

Once a chiral synthesis has been performed, it is necessary to determine the enantiomeric excess (ee) of the product. A common method for this is the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). The chiral compound is reacted with both enantiomers of Mosher's acid chloride to form diastereomeric esters. The resulting Mosher's esters can then be analyzed by NMR spectroscopy, typically ¹H or ¹⁹F NMR. The signals for the different diastereomers will appear at distinct chemical shifts, and the integration of these signals allows for the quantification of the enantiomeric excess.

| Method | Principle | Instrumentation |

| Mosher's Ester Analysis | Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinguishable signals in NMR spectra. | NMR Spectrometer |

Conformational Preferences of the Tetrahydropyran Ring System

The six-membered tetrahydropyran (THP) ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of an oxygen atom within the ring introduces unique stereoelectronic effects that significantly influence the conformational preferences of its substituents.

Analysis of Anomeric Effects and Substituent Interactions

The conformational behavior of the this compound ring is largely governed by the anomeric effect. This stereoelectronic phenomenon describes the tendency of an electronegative substituent at the anomeric carbon (C-2, the carbon adjacent to the ring oxygen) to favor an axial orientation, which is counterintuitive to steric considerations that would favor the less hindered equatorial position. wikipedia.org

Effect of Substituents on Geminal Proton-Proton Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational properties of molecules. The geminal coupling constant (²JHH), which describes the interaction between two non-equivalent protons on the same carbon atom, is particularly sensitive to the electronic environment and conformation. In this compound, the two protons of the benzylic methylene (B1212753) group (-OCH₂Ph) are diastereotopic and exhibit a geminal coupling.

The magnitude of this coupling is influenced by substituents on the aromatic ring of the benzyl (B1604629) group. According to molecular orbital theory, electron-withdrawing substituents affect the energy levels of the molecular orbitals of the CH₂ fragment. organicchemistrydata.org Specifically, inductive withdrawal of electrons tends to make the geminal coupling constant more positive (smaller in magnitude, as these values are typically negative), while hyperconjugative withdrawal makes it more negative (larger in magnitude). organicchemistrydata.orgcdnsciencepub.com

A quantitative relationship has been established between the geminal coupling constants (J) of the benzylic protons in a series of meta- and para-substituted 2-benzyloxytetrahydropyrans and the Hammett substituent parameter (σ). cdnsciencepub.com The Hammett equation is a tool in physical organic chemistry that describes the influence of meta- and para-substituents on the reactivity of a benzene (B151609) derivative.

Research has shown a direct, linear correlation between the geminal coupling constant and the Hammett σ value for these compounds. cdnsciencepub.com In one study, the geminal coupling constant, J, was found to vary from -11.1 Hz to -13.3 Hz. cdnsciencepub.com Electron-withdrawing groups (which have positive σ values) on the benzene ring lead to a more negative (larger) J value, while electron-donating groups (negative σ values) result in a less negative (smaller) J value. This correlation demonstrates that the electronic effects of the substituents are effectively transmitted to the benzylic methylene group, influencing its NMR properties. cdnsciencepub.comcdnsciencepub.com

Table 1: Geminal Coupling Constants (J) vs. Hammett σ Values for Substituted 2-Benzyloxytetrahydropyrans Data sourced from Fraser, R. R., et al. (1967). cdnsciencepub.com

| Substituent (X) | Position | Hammett σ Value | Geminal Coupling Constant (J) in Hz |

| NO₂ | para | 0.78 | -13.3 |

| CN | para | 0.66 | -13.0 |

| Br | para | 0.23 | -12.4 |

| Cl | para | 0.23 | -12.4 |

| H | - | 0.00 | -12.1 |

| CH₃ | para | -0.17 | -11.8 |

| OCH₃ | para | -0.27 | -11.5 |

| NH₂ | para | -0.66 | -11.1 |

| Br | meta | 0.39 | -12.6 |

| Cl | meta | 0.37 | -12.6 |

| OCH₃ | meta | 0.12 | -12.2 |

The sensitivity of the geminal coupling constant to substituent effects is highly dependent on the molecule's conformation, specifically the rotation around the Ar-CH₂ bond. cdnsciencepub.com The hyperconjugative effect, which involves the overlap of the C-H bonding orbitals of the methylene group with the π-system of the benzene ring, is orientation-dependent. cdnsciencepub.com

It is proposed that for the electronic effects of the substituents to be transmitted effectively to the benzylic protons, a specific conformation is preferred. This preferred conformation allows for maximum hyperconjugative interaction. cdnsciencepub.comcdnsciencepub.com The observed linear relationship between the coupling constant and Hammett σ values in the this compound series suggests that these molecules predominantly adopt a conformation where the benzylic C-H bonds are favorably oriented with respect to the plane of the aromatic ring, allowing the substituent's electronic influence to be relayed efficiently. cdnsciencepub.com Any changes in the conformational population, which could be induced by solvent or temperature, would be expected to alter the observed coupling constants and potentially the quality of the Hammett correlation.

Biocatalytic Transformations of 2 Benzyloxytetrahydropyran

Whole-Cell Biotransformations with Rhodococcus rhodochrous

The bacterium Rhodococcus rhodochrous (specifically strain NCIMB 9703) has demonstrated its capability to catalyze the regio- and stereoselective hydroxylation of a variety of benzyloxy-substituted heterocyclic compounds, including 2-benzyloxytetrahydropyran. beilstein-journals.orgbeilstein-journals.orgyork.ac.uk

Regioselective C-H Oxyfunctionalization

Incubation of various this compound derivatives with resting cell suspensions of Rhodococcus rhodochrous predominantly results in the formation of a mixture of 5-hydroxylated isomers. beilstein-journals.orgyork.ac.uk The combined yields of these hydroxylated products can reach up to 40%. beilstein-journals.orgyork.ac.uk The position of hydroxylation is a key aspect of this biotransformation. For the tetrahydropyran (B127337) (THP) ring system, there is a clear preference for oxidation at the C5 position. beilstein-journals.org

The regioselectivity of the hydroxylation can be significantly influenced by the electronic nature of substituents on the benzyl (B1604629) group. For instance, the introduction of an electron-withdrawing nitro group at the para-position of the benzene (B151609) ring in 2-(p-nitrobenzyloxy)tetrahydropyran led to a notable outcome, yielding both the C5-equatorial and C5-axial regioisomers in 18% and 21% yields, respectively. beilstein-journals.org

**Table 1: Regioselective Hydroxylation of this compound Derivatives by *Rhodococcus rhodochrous***

| Substrate | Major Products | Combined Yield (%) |

| This compound | 5-Hydroxy-2-benzyloxytetrahydropyran isomers | Up to 40 |

| 2-(p-Nitrobenzyloxy)tetrahydropyran | (2R,5S)-5-Hydroxy-2-(p-nitrobenzyloxy)tetrahydropyran (equatorial) | 18 |

| (2R,5R)-5-Hydroxy-2-(p-nitrobenzyloxy)tetrahydropyran (axial) | 21 |

Enantioselective Hydroxylation and Optical Purity of Products

The biotransformation mediated by Rhodococcus rhodochrous also exhibits a high degree of enantioselectivity. beilstein-journals.org In the case of the hydroxylation of 2-(p-nitrobenzyloxy)tetrahydropyran, the organism selectively hydroxylates the substrate to provide the cis-hydroxylated product as a single diastereomer. beilstein-journals.org This demonstrates the enzyme system's ability to control the stereochemical outcome of the reaction.

Further investigation into the enantioselectivity revealed that the organism catalyzes the axial hydroxylation of both enantiomers of the starting material, resulting in a mixture of enantiomers for the axially hydroxylated product. beilstein-journals.org Despite this, the equatorially hydroxylated product was obtained with high optical purity. This highlights the complex stereochemical control exerted by the biocatalyst. beilstein-journals.org

Table 2: Enantioselectivity in the Hydroxylation of 2-(p-Nitrobenzyloxy)tetrahydropyran

| Product | Stereochemistry | Diastereomeric/Enantiomeric Purity |

| cis-5-Hydroxy-2-(p-nitrobenzyloxy)tetrahydropyran | (2R,5S) | Single diastereomer |

| trans-5-Hydroxy-2-(p-nitrobenzyloxy)tetrahydropyran | Mixture of enantiomers | - |

Mechanistic Considerations of Biocatalytic Activity

The precise enzymatic machinery within Rhodococcus rhodochrous responsible for these hydroxylations has not been fully elucidated in the reviewed literature. However, the observed regioselectivity and stereoselectivity strongly suggest the involvement of a monooxygenase, likely a cytochrome P450 enzyme. nih.gov These enzymes are well-known for their ability to activate molecular oxygen and insert one atom into an unactivated C-H bond.

The influence of substituents on the aromatic ring of the benzyloxy group provides insight into the electronic and steric factors governing the substrate-enzyme interaction. The increased yield and distinct product distribution observed with the p-nitro substituted substrate suggest that electronic effects play a crucial role in substrate binding and orientation within the enzyme's active site. beilstein-journals.org The formation of both equatorial and axial isomers at the C5 position indicates some flexibility in the positioning of the substrate relative to the reactive oxygen species of the enzyme.

Utility in the Synthesis of Hydroxylated Intermediates

The regio- and stereoselective hydroxylation of this compound and its derivatives by Rhodococcus rhodochrous provides a valuable synthetic route to chiral hydroxylated tetrahydropyrans. These products are important building blocks in organic synthesis, serving as precursors for various complex molecules. The ability to introduce a hydroxyl group at a specific position and with a defined stereochemistry under mild, environmentally benign conditions is a significant advantage over traditional chemical methods, which often require multiple protection and deprotection steps and may lack selectivity. The resulting hydroxylated intermediates can be further functionalized to access a wider range of synthetically useful compounds.

Applications of 2 Benzyloxytetrahydropyran in Advanced Organic Synthesis

Role as a Hydroxyl Protecting Group

In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and selectivities. The hydroxyl group, being a common and reactive functional group, often requires temporary masking to prevent its interference in reactions targeting other parts of a molecule. 2-Benzyloxytetrahydropyran serves as a valuable protecting group for alcohols, effectively forming a benzyl (B1604629) ether derivative. This protection strategy is crucial for minimizing undesirable side reactions by removing the acidic proton of the alcohol and reducing the nucleophilicity and basicity of the oxygen atom. bham.ac.uk The formation of the protected alcohol is typically achieved through reactions like the Williamson Ether Synthesis, where deprotonation of the alcohol is followed by a reaction with a benzyl halide. organic-chemistry.org

Orthogonal Protecting Group Strategies in Multi-Step Synthesis

A key advantage of employing this compound lies in its compatibility with orthogonal protecting group strategies. bham.ac.uk Orthogonal protection refers to the use of multiple, distinct protecting groups within a single molecule that can be selectively removed under specific and different reaction conditions, without affecting the others. numberanalytics.com This approach is indispensable in the synthesis of complex molecules, such as oligosaccharides and peptides, which often possess multiple hydroxyl or other functional groups that require differential protection and deprotection sequences. bham.ac.uknih.gov

For instance, while a silyl-based protecting group like tert-butyldimethylsilyl (TBDMS) is readily cleaved by fluoride (B91410) ions (e.g., using tetra-n-butylammonium fluoride - TBAF), a benzyl ether like this compound is stable to these conditions. numberanalytics.comuwindsor.ca Conversely, the benzyl group can be removed under conditions that leave the silyl (B83357) ether intact, such as catalytic hydrogenolysis. organic-chemistry.orgnumberanalytics.com This orthogonality allows for a programmed and sequential unmasking of different hydroxyl groups, enabling precise chemical modifications at specific sites of a complex molecular architecture. The development of such strategies has been critical to the successful total synthesis of many natural products. bham.ac.uk

Stability Profiles under Diverse Reaction Conditions

The utility of a protecting group is largely defined by its stability across a range of chemical environments. This compound, as a benzyl ether, exhibits a robust stability profile, making it a reliable choice for multi-step synthetic campaigns.

Stability:

Basic Conditions: It is stable to strong bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and organometallic reagents like Grignards (RMgBr) and organolithiums (RLi). uwindsor.ca

Nucleophilic Conditions: It withstands attack from various nucleophiles. uwindsor.ca

Reductive Conditions: It is generally stable to common reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). uwindsor.ca

Mild Acidic Conditions: It shows greater stability towards acid than acetal-based protecting groups like tetrahydropyranyl (THP) ethers. uwindsor.ca

Lability:

Catalytic Hydrogenolysis: The most common method for deprotection involves palladium-catalyzed hydrogenation, which cleaves the benzyl C-O bond to regenerate the alcohol and produce toluene (B28343) as a byproduct. organic-chemistry.org The use of a hydrogen transfer reagent, such as 1,4-cyclohexadiene, can be employed in the presence of other reducible functional groups. organic-chemistry.org

Strong Acids: While stable to mild acid, strong acidic conditions can lead to cleavage. organic-chemistry.org

Oxidative Cleavage: Certain oxidizing agents, particularly with modified benzyl groups like the p-methoxybenzyl (PMB) ether, can facilitate removal. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the cleavage of PMB ethers. organic-chemistry.orgresearchgate.net

Table 1: Stability of this compound under Various Conditions

| Reagent/Condition | Stability of this compound |

|---|---|

| Strong Bases (e.g., NaH, KOtBu) | Stable uwindsor.ca |

| Organometallic Reagents (e.g., RLi, RMgBr) | Stable uwindsor.ca |

| Common Reducing Agents (e.g., NaBH4, LiAlH4) | Stable uwindsor.ca |

| Mild Acidic Conditions | Stable uwindsor.ca |

| Catalytic Hydrogenation (e.g., H2/Pd) | Labile organic-chemistry.org |

| Strong Acids | Labile organic-chemistry.org |

| Fluoride Reagents (e.g., TBAF) | Stable numberanalytics.comuwindsor.ca |

| Oxidizing Agents (e.g., DDQ for PMB ethers) | Labile (for substituted benzyl ethers) organic-chemistry.orgresearchgate.net |

Utilization as a Chiral Auxiliary for Stereocontrol

Beyond its role as a protecting group, the tetrahydropyran (B127337) ring system, when appropriately substituted, can function as a chiral auxiliary. While specific research on this compound as a widely used chiral auxiliary is not extensively documented in the provided context, the general principle involves the temporary incorporation of a chiral fragment into a prochiral substrate. This chiral auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one stereoisomer over others. After the desired stereoselective transformation, the chiral auxiliary is removed. In the context of carbohydrate chemistry, for example, protecting groups at the C(2) position can influence the stereoselectivity of glycosidic bond formation. bham.ac.uk An ester protecting group at C(2) often favors the formation of 1,2-trans-glycosides. bham.ac.uk Similarly, the stereochemistry of the this compound unit itself could potentially influence reactions at adjacent centers, although more specific examples are needed to fully detail its application in this regard.

Building Block in Complex Molecule Synthesis

The structural features of this compound also lend themselves to its use as a versatile building block in the construction of more complex molecular architectures. researchgate.net This is particularly evident in the synthesis of molecules containing chiral alcohol and diol motifs, as well as in the assembly of natural product skeletons.

Precursors to Chiral Alcohols and Diols

By leveraging the inherent chirality of the tetrahydropyran ring, which can be derived from readily available carbohydrate sources, this compound and related structures can serve as precursors to valuable chiral building blocks. The tetrahydropyran ring can be chemically manipulated and ultimately cleaved to reveal stereochemically defined acyclic fragments. For instance, the strategic placement and subsequent removal of the 2-benzyloxy group, in concert with other functional group transformations on the tetrahydropyran ring, can lead to the synthesis of enantiomerically enriched alcohols and diols. These chiral synthons are highly sought after in the pharmaceutical and fine chemical industries.

Strategies Involving Selective C-H Activation

The selective functionalization of carbon-hydrogen (C–H) bonds has emerged as a transformative field in organic synthesis, offering a more atom- and step-economical approach to molecular construction by avoiding the need for pre-functionalized starting materials. In the context of this compound, the most susceptible position for C–H activation is the benzylic C(sp³)–H bond. This bond is weakened by the adjacent phenyl ring and the ether oxygen atom, making it a prime target for various catalytic systems. Modern strategies for activating this specific bond typically involve transition-metal catalysis, photoredox catalysis, or organocatalysis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Photoredox-Catalyzed C-H Arylation

A powerful strategy for the functionalization of the benzylic C-H bond in ethers like this compound is through the synergistic combination of photoredox and organocatalysis. This approach enables the direct arylation of benzylic C–H bonds under mild conditions. acs.orgnih.gov The reaction typically employs an iridium-based photoredox catalyst that, upon excitation by visible light, initiates the process. A co-catalyst, often a thiol, facilitates the hydrogen atom transfer (HAT) from the benzylic position, generating a benzylic radical. This radical can then be intercepted by an aryl coupling partner to form the desired C-C bond. nih.govresearchgate.net

The mechanism merges two catalytic cycles. The excited iridium photocatalyst oxidizes the thiol catalyst to a thiyl radical. This thiyl radical is the HAT agent that abstracts a hydrogen atom from the benzylic position of the ether substrate, for instance, this compound. The resulting benzylic radical then participates in a coupling reaction with an activated arene. researchgate.net The mildness of these reaction conditions ensures compatibility with a wide array of functional groups, including the acetal (B89532) moiety present in the tetrahydropyran ring. researchgate.net

Detailed research findings demonstrate the effectiveness of this method for a range of benzylic ethers. While this compound itself is not explicitly detailed in seminal reports, the successful arylation of analogous benzylic ethers and substrates containing acetals suggests its high potential as a suitable substrate. researchgate.net

Table 1: Photoredox-Catalyzed Direct Arylation of Benzylic Ethers

| Entry | Benzylic Ether Substrate | Aryl Coupling Partner | Catalyst System | Solvent | Yield (%) |

| 1 | Benzyl methyl ether | 1,4-Dicyanobenzene | Ir(ppy)₃ / Methyl 2-mercaptoacetate | DMA | 77 |

| 2 | Benzyl silyl ether | 1,4-Dicyanobenzene | Ir(ppy)₃ / Methyl 2-mercaptoacetate | DMA | 74 |

| 3 | Benzyl alcohol | 1,4-Dicyanobenzene | Ir(ppy)₃ / Methyl 2-mercaptoacetate | DMA | 77 |

| 4 | 2,5-Dihydrofuran | 1,4-Dicyanobenzene | Ir(ppy)₃ / Methyl 2-mercaptoacetate | DMA | 81 |

This table presents representative data for the direct arylation of various benzylic ethers and related compounds under photoredox conditions, illustrating the potential applicability to this compound. Data sourced from related studies. researchgate.netorganic-chemistry.org

Transition Metal-Catalyzed Borylation

Another key strategy for functionalizing the benzylic C-H bond is through transition metal-catalyzed borylation. Cobalt-based systems have been developed for the selective borylation of benzylic C–H bonds using bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. nih.gov This method is particularly attractive as it operates under mild conditions and functions as an acceptorless dehydrogenative coupling, producing only H₂ as a byproduct. nih.gov

The reaction is highly selective for the benzylic C(sp³)–H position over the typically more reactive aromatic C(sp²)-H bonds. nih.gov The proposed mechanism involves a tandem catalysis pathway where a molecular Co(I) species is the active catalyst. This system facilitates the C-H borylation and a subsequent dehydrocoupling process. The resulting benzyl boronate esters are versatile synthetic intermediates that can be used in a wide range of subsequent transformations, such as cross-coupling reactions or oxidations. The high chemoselectivity of this protocol makes it a promising candidate for the selective functionalization of this compound at its benzylic site without affecting the tetrahydropyran ring or the phenyl group.

Table 2: Cobalt-Catalyzed Benzylic C-H Borylation of Toluene Derivatives

| Entry | Substrate | Borylation Reagent | Catalyst | Temperature (°C) | Product |

| 1 | Toluene | B₂pin₂ | Co[N(SiMe₃)₂]₂ | 60 | Benzylboronate |

| 2 | p-Xylene | B₂pin₂ | Co[N(SiMe₃)₂]₂ | 60 | 4-Methylbenzylboronate |

| 3 | Mesitylene | B₂pin₂ | Co[N(SiMe₃)₂]₂ | 60 | 3,5-Dimethylbenzylboronate |

| 4 | Toluene | HBpin | Co[N(SiMe₃)₂]₂ | 60 | Benzylboronate |

This table showcases the cobalt-catalyzed borylation of various toluene derivatives, highlighting the high selectivity for the benzylic C-H bond. This strategy is directly applicable to this compound. Data adapted from related studies. nih.gov

Visible-Light-Driven Organocatalytic Alkoxylation

Recent advances have also led to the development of metal-free, organocatalytic methods for the C-H functionalization of benzylic ethers. One such strategy involves the visible-light-driven alkoxylation of benzylic C-H bonds. researchgate.net This approach utilizes an organic photosensitizer, such as 9,10-dibromoanthracene, and an oxidant like N-fluorobenzenesulfonimide (NFSI) to achieve the direct formation of a C-O bond. researchgate.net

Upon irradiation with visible light (e.g., blue LEDs), the organophotocatalyst initiates a process that leads to the formation of a benzylic radical. This radical is then trapped by an alcohol, which serves as the oxygen source, to yield the corresponding benzyl ether product. This method avoids the use of transition metals, which can be advantageous in the synthesis of pharmaceutical intermediates where metal contamination is a concern. beilstein-journals.org The reaction proceeds under mild, ambient temperature conditions and demonstrates good reactivity for substrates with electron-donating groups on the aromatic ring. Given its nature as a benzylic ether, this compound would be an expectedly suitable substrate for this transformation, allowing for the introduction of an additional alkoxy group at the benzylic position.

Table 3: Organocatalytic Benzylic C-H Alkoxylation

| Entry | Benzylic Substrate | Alcohol | Photocatalyst | Oxidant | Yield (%) |

| 1 | 4-Methoxy-diphenylmethane | Methanol (B129727) | 9,10-Dibromoanthracene | NFSI | 85 |

| 2 | Diphenylmethane | Methanol | 9,10-Dibromoanthracene | NFSI | 72 |

| 3 | 4-tert-Butyl-diphenylmethane | Ethanol | 9,10-Dibromoanthracene | NFSI | 81 |

| 4 | Fluorene | Methanol | 9,10-Dibromoanthracene | NFSI | 95 |

This table summarizes results for the visible-light-driven organocatalytic alkoxylation of various benzylic C-H bonds, demonstrating a metal-free strategy applicable to this compound. Data sourced from a relevant study. researchgate.net

Conclusion and Future Research Perspectives

Summary of Key Advances in 2-Benzyloxytetrahydropyran Chemistry

The chemistry of this compound is fundamentally linked to its role as a protective group for alcohols. Key advancements have centered on improving the efficiency, selectivity, and mildness of the reactions involving its formation and cleavage.

Historically, the synthesis of benzyl (B1604629) ethers, a core component of this compound, has been achieved through methods like the Williamson ether synthesis. This involves an alkoxide reacting with benzyl bromide or chloride in what is typically a clean and high-yielding SN2 reaction. youtube.com The tetrahydropyranylation of alcohols to form the other key part of the molecule is often accomplished by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic conditions. rsc.org

Recent progress has focused on the development of novel catalytic systems that allow for the formation of such ethers under milder and more selective conditions. For instance, the use of catalytic amounts of copper(II) acetylacetonate (B107027) (Cu(acac)₂) has been shown to facilitate the benzylation of alcohols. researchgate.net Similarly, various reagents and catalysts have been explored for the tetrahydropyranylation step to avoid the use of strong acids which might be incompatible with sensitive substrates. rsc.org

A significant challenge in the synthesis of substituted tetrahydropyrans, including this compound, is the potential creation of a new stereocenter at the anomeric carbon (C-2), which can lead to diastereomeric mixtures. rsc.org Advances in stereoselective synthesis are therefore crucial in addressing this issue.

Deprotection strategies have also seen considerable advancement. While strong acids can cleave the ether linkage, the benzyl group is notable for its removal under neutral conditions via palladium-catalyzed hydrogenolysis, which liberates the alcohol and produces toluene (B28343) as a byproduct. youtube.comorganic-chemistry.org This orthogonality allows for the selective deprotection of the benzyl group in the presence of other acid-sensitive protecting groups. uwindsor.ca

Emerging Trends in Synthetic and Application Methodologies

The field of synthetic chemistry is continually seeking more efficient and environmentally benign methodologies. For the synthesis of ethers like this compound, trends are moving towards the use of innovative catalysts and reaction conditions.

One emerging trend is the development of neutral or photo-initiated reactions. For example, 2-benzyloxy-1-methylpyridinium triflate has been introduced as a reagent for the benzylation of alcohols under neutral conditions. organic-chemistry.org Furthermore, photoremovable protecting groups, such as the 2-nitrobenzyl group, are gaining traction, particularly in biochemical applications where mild deprotection conditions are paramount. organic-chemistry.org

The concept of "covalent adaptable networks" (CANs) is another area where the chemistry of benzyl ethers is finding new applications. The dynamic nature of the benzyl ether linkage is being explored for the creation of self-healing and reprocessable materials. rsc.org While not directly involving this compound itself, this research highlights the expanding scope of benzyl ether chemistry.

In the broader context of tetrahydropyran (B127337) synthesis, transition metal-catalyzed reactions are becoming increasingly prevalent. For example, gold-catalyzed intramolecular hydroalkoxylation of γ-hydroxy and δ-hydroxy allenes has been shown to produce oxygen heterocycles, including tetrahydropyrans. organic-chemistry.org Such methods could potentially be adapted for the synthesis of complex substituted tetrahydropyrans.

The application of this compound and related structures as intermediates in the synthesis of bioactive molecules and pharmaceuticals remains a primary driver of research. The stability of the benzyl and THP protecting groups under a variety of reaction conditions makes them valuable tools in multi-step syntheses.

Challenges and Opportunities for Future Research Directions

Despite the advances, several challenges remain in the chemistry of this compound, which also present exciting opportunities for future research.

Challenges:

Green Chemistry: Many existing protocols for the synthesis and cleavage of benzyl and THP ethers still rely on stoichiometric reagents and organic solvents. Developing more sustainable methods using catalytic systems and greener solvents is a key challenge.

Orthogonality: While the benzyl and THP groups offer some level of orthogonal removal, developing new protecting group strategies with a wider range of mutually exclusive deprotection conditions is an ongoing need in complex molecule synthesis.

Opportunities:

Novel Catalytic Systems: There is a vast opportunity for the discovery and development of new catalysts that can mediate the stereoselective synthesis of this compound and its derivatives under mild and environmentally friendly conditions.

Applications in Materials Science: The exploration of benzyl ether chemistry in covalent adaptable networks could be extended to incorporate the tetrahydropyran moiety, potentially leading to new materials with unique properties. rsc.org

Medicinal Chemistry: The development of more efficient synthetic routes to complex molecules containing the this compound motif will continue to be a major driver of research, aiding in the discovery of new therapeutic agents. The 2-aminothiazole (B372263) core, for example, is a significant pharmacophore found in numerous drugs, and its synthesis often requires the use of protecting groups. researchgate.net

Flow Chemistry: The application of continuous flow technologies to the synthesis and deprotection of this compound could offer advantages in terms of safety, scalability, and reaction control.

Q & A

Q. What are the recommended synthetic routes for 2-Benzyloxytetrahydropyran, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves benzylation of tetrahydropyran-2-ol using benzyl bromide in the presence of a base (e.g., NaH) under anhydrous conditions. Optimization includes controlling reaction temperature (0–25°C) to minimize side reactions and monitoring progress via TLC or GC-MS . For scalability, solvent selection (e.g., THF or DMF) impacts yield and purity. AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) can propose alternative pathways, such as ring-opening/cyclization strategies .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (¹H/¹³C) to confirm substitution patterns and benzyl group integration .

- GC-MS or HPLC to assess purity (>95% recommended for research-grade material) .

- FT-IR to verify ether linkage (C-O-C stretch ~1100 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (classified as a respiratory irritant) .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A for eye irritation) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling enhance the design of enantioselective syntheses for this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition-state geometries to identify optimal chiral catalysts (e.g., BINOL-derived phosphoric acids). Molecular docking studies can further assess steric and electronic effects of substituents on enantiomeric excess (ee) .

Q. What strategies resolve contradictory data in pharmacological studies of this compound analogs?

- Methodological Answer :

- Dose-Response Analysis : Validate bioactivity across multiple cell lines (e.g., IC₅₀ variability in anti-inflammatory assays) .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed effects .

- In Silico ADMET Prediction : Tools like SwissADME can reconcile discrepancies in toxicity profiles .

Q. How does the benzyloxy group influence the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Acidic Conditions (pH 1–3): Monitor ether cleavage via HPLC, noting degradation products like tetrahydropyran-2-ol .

- Basic Conditions (pH 10–12): Assess benzyl group oxidation using UV-Vis spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.